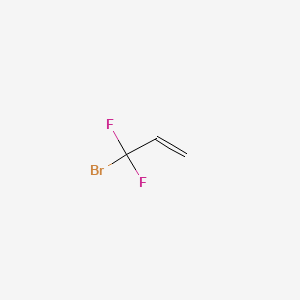

3-Bromo-3,3-difluoroprop-1-ene

CAS No.: 420-90-6

Cat. No.: VC1975708

Molecular Formula: C3H3BrF2

Molecular Weight: 156.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 420-90-6 |

|---|---|

| Molecular Formula | C3H3BrF2 |

| Molecular Weight | 156.96 g/mol |

| IUPAC Name | 3-bromo-3,3-difluoroprop-1-ene |

| Standard InChI | InChI=1S/C3H3BrF2/c1-2-3(4,5)6/h2H,1H2 |

| Standard InChI Key | GDDNTTHUKVNJRA-UHFFFAOYSA-N |

| SMILES | C=CC(F)(F)Br |

| Canonical SMILES | C=CC(F)(F)Br |

| Boiling Point | 42.0 °C |

Introduction

Chemical Identity and Nomenclature

3-Bromo-3,3-difluoroprop-1-ene is a halogenated organic compound containing both fluorine and bromine atoms. It belongs to the class of halogenated alkenes and features a terminal vinyl group attached to a carbon bearing two fluorine atoms and one bromine atom.

Basic Identifiers

| Parameter | Information |

|---|---|

| IUPAC Name | 3-bromo-3,3-difluoroprop-1-ene |

| CAS Registry Number | 420-90-6 |

| Molecular Formula | C3H3BrF2 |

| Molecular Weight | 156.96 g/mol |

| InChI | InChI=1S/C3H3BrF2/c1-2-3(4,5)6/h2H,1H2 |

| InChIKey | GDDNTTHUKVNJRA-UHFFFAOYSA-N |

| SMILES | C=CC(F)(F)Br |

Common Synonyms

The compound is known by several synonyms in the chemical literature:

-

3-Bromo-3,3-difluoropropene

-

3-Bromo-3,3-difluoro-1-propene

-

1-Bromo-1,1-difluoroprop-2-ene

-

3,3-Difluoro-3-bromopropene

Physical Properties

3-Bromo-3,3-difluoroprop-1-ene exhibits distinctive physical properties that influence its handling, storage, and applications in synthetic chemistry.

Key Physical Parameters

| Property | Value | Unit |

|---|---|---|

| Physical State | Liquid | - |

| Color | Colorless to light yellow | - |

| Density | 1.6±0.1 | g/cm³ |

| Boiling Point | 42.0±0.0 | °C at 760 mmHg |

| Melting Point | 53-54 | °C |

| Flash Point | -4.6±25.9 | °C |

| Refractive Index | 1.377-1.402 | - |

| Vapor Pressure | 410.8±0.0 | mmHg at 25°C |

| LogP | 1.93-2.16 | - |

| Exact Mass | 155.938614 | - |

The compound's relatively low boiling point of 42°C at atmospheric pressure indicates its volatility, which necessitates careful handling during experimental procedures . Its density of approximately 1.6 g/cm³ is higher than water, which is characteristic of many halogenated organic compounds .

Chemical Reactivity and Properties

The chemical behavior of 3-bromo-3,3-difluoroprop-1-ene is largely defined by its functional groups: the vinyl moiety and the gem-difluoro group, both of which contribute to its distinctive reactivity patterns.

Functional Group Reactivity

3-Bromo-3,3-difluoroprop-1-ene demonstrates reactivity typical of both alkenes and compounds containing carbon-halogen bonds. The presence of two electron-withdrawing fluorine atoms adjacent to a bromine atom creates an electrophilic center that is susceptible to nucleophilic attack. Meanwhile, the terminal alkene can participate in addition reactions characteristic of unsaturated compounds .

Key Chemical Transformations

Several important chemical transformations involving 3-bromo-3,3-difluoroprop-1-ene have been documented:

-

Base-promoted reactions with N-methylanilines or N-arylacrylamides, resulting in the elimination of HBr to form N-(difluoropropenyl)amides/amines

-

Reaction with lithium bromide to form gem-difluoroallyl lithium species, which are versatile reagents for the preparation of gem-difluorinated organic compounds

-

Reactions with aldehydes and ketones in the presence of acid-washed zinc powder at 0°C to room temperature, affording gem-difluorohomoallyl alcohols in moderate yields

-

Participation in palladium-catalyzed coupling reactions, such as in the umpolung asymmetric difluoroallylation of hydrazones

Recent Research Findings

Scientific investigations involving 3-bromo-3,3-difluoroprop-1-ene continue to expand its applications in organic synthesis. Several notable research findings have emerged in recent years.

Efficient Synthesis of N-(Difluoropropenyl)amides/amines

A significant study published in 2025 in Thieme Journals described an efficient method for synthesizing N-(difluoropropenyl)amides/amines from fluorinated olefins under base promotion. The researchers demonstrated that under simple base-promoted conditions, 3-bromo-3,3-difluoroprop-1-ene reacts with N-methylanilines or N-arylacrylamides with the elimination of one molecule of HBr to give the target compounds .

The typical procedure involved:

-

Charging a 35.0 mL glass reaction tube with N-(4-methoxyphenyl)acrylamide (1.0 mmol)

-

Adding 3-bromo-3,3-difluoropropene (2.0 mmol) and t-BuOK (2.0 mmol)

-

Using MeCN (2.0 mL) as solvent

-

Heating in an oil bath at 100°C for 8 hours under nitrogen atmosphere

Copper-Catalyzed Stereoselective Coupling

Research published in the American Chemical Society journals in 2023 demonstrated the utility of 3-bromo-3,3-difluoroprop-1-ene in stereoselective copper-catalyzed coupling reactions. The reaction with β,β-diboryl acrylates allowed the formation of perfluorinated (Z)-skipped diene products, suggesting a specific mechanistic pathway for C-C bond formation .

Spectroscopic Studies

Structural studies have been conducted on 3-bromo-3,3-difluoroprop-1-ene using various spectroscopic methods. For instance, the microwave spectra, bromine nuclear electric quadrupole coupling tensor, and structure of this compound were investigated by Langridge, Cooke, and Long, providing valuable information about its molecular configuration .

| Hazard Type | Classification |

|---|---|

| Hazard Codes | Xi: Irritant |

| Risk Phrases | R36/37/38 |

| Safety Phrases | S26-S36/37/39 |

| Environmental Hazard | Hazardous to the Ozone Layer Category 1 |

| Target Organ Toxicity | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 |

| Skin/Eye Effects | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 |

The compound has been classified as an irritant with potential for causing respiratory tract irritation, skin irritation, and eye irritation. Additionally, it has been identified as potentially hazardous to the ozone layer .

Comparative Analysis with Similar Compounds

3-Bromo-3,3-difluoroprop-1-ene shares structural similarities with other halogenated alkenes but possesses unique properties that distinguish it from related compounds.

Comparison with 2,3-Dibromo-3,3-difluoroprop-1-ene

2,3-Dibromo-3,3-difluoroprop-1-ene (CAS No.: 677-35-0) is a closely related compound that contains an additional bromine atom. This structural difference results in distinct reactivity patterns:

-

While 3-bromo-3,3-difluoroprop-1-ene has one bromine atom at the C3 position, 2,3-dibromo-3,3-difluoroprop-1-ene has bromine atoms at both the C2 and C3 positions

-

The presence of two bromine atoms in 2,3-dibromo-3,3-difluoroprop-1-ene enhances its reactivity in certain substitution reactions

-

Both compounds can be utilized in the synthesis of gem-difluorinated organic compounds, but their specific reaction pathways and products may differ

Reactivity Patterns in Comparison to Simple Vinyl Halides

When compared to simple vinyl halides like vinyl bromide, 3-bromo-3,3-difluoroprop-1-ene exhibits:

-

Enhanced electrophilicity at the carbon bearing the bromine and fluorine atoms due to the electron-withdrawing effects of the halogens

-

Greater susceptibility to nucleophilic attack at the C3 position

-

Different stereochemical outcomes in addition reactions due to the presence of the difluoro group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume